molecular formula C16H15ClF2N2O2 B2461293 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea CAS No. 1798516-18-3

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2461293
CAS RN: 1798516-18-3
M. Wt: 340.75
InChI Key: HFHWROYXESHGOJ-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which are often used in medicinal chemistry due to their bioactive properties. Urea derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate derivative of 2,6-difluorophenyl with 2-(2-chlorophenyl)-2-methoxyethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but urea derivatives are generally stable under normal conditions. They can participate in various chemical reactions, particularly those involving the urea functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and stability, would be determined using various analytical techniques. These might include high-performance liquid chromatography (HPLC), melting point analysis, and stability studies .

Scientific Research Applications

Structural Characteristics and Molecular Conformation

  • The structural analysis of a related compound, "1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea," reveals its molecular conformation stabilized by intramolecular N—H⋯O hydrogen bonds, with significant implications for its reactivity and potential applications in materials science (Shengjiao Yan et al., 2007).

Potential in Cancer Treatment

  • Symmetrical and non-symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating potential as anti-cancer agents by inhibiting cancer cell proliferation. This research highlights the therapeutic potential of urea derivatives in the development of new cancer treatments (S. Denoyelle et al., 2012).

Pest Control and Insecticidal Activity

  • Research on "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" and "1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea" showcases their use as a new class of insecticides, demonstrating a unique mode of action by interfering with cuticle deposition in insects, indicating their potential for safe and effective pest control solutions (R. Mulder & M. J. Gijswijt, 1973).

Chemical Synthesis and Protective Groups

  • The (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group has been identified as a convenient protecting group for uridine ureido nitrogen, showing stability in chemical transformations, indicating its utility in synthetic chemistry and drug development (M. Kurosu et al., 2021).

Detection of Analytes

  • N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, enabling the detection of analytes with high acceptor numbers and those forming strong hydrogen bonds, such as alcohols, carboxylic acids, and fluoride ions, demonstrating the compound's potential as a solvatochromic fluorescence probe (C. Bohne et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some urea derivatives inhibit enzymes, while others may interact with cell receptors .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These might include in vitro cytotoxicity assays and in vivo animal studies .

Future Directions

Future research on this compound would likely focus on further elucidating its biological activity and potential therapeutic applications. This could involve in-depth biological studies, as well as the synthesis of analogs to optimize its activity .

properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c1-23-14(10-5-2-3-6-11(10)17)9-20-16(22)21-15-12(18)7-4-8-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWROYXESHGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

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